

The Role of N-Oleoyl Alanine in the Endocannabinoid System: A Technical Guide

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Compound of Interest

Compound Name: *N-Oleoyl alanine*

Cat. No.: *B15544588*

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Abstract

N-Oleoyl alanine (OIAla) is an endogenous N-acyl amino acid, structurally related to the endocannabinoid anandamide, that is emerging as a significant modulator of the endocannabinoid system (ECS) and related signaling pathways. While not a direct agonist for cannabinoid receptors CB1 and CB2, OIAla exerts its effects through interactions with other molecular targets, including the peroxisome proliferator-activated receptor alpha (PPAR α) and weakly inhibiting the fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide. This technical guide provides a comprehensive overview of the current understanding of OIAla's role in the ECS, its biosynthesis and degradation, its pharmacological effects, and detailed experimental protocols for its study.

Introduction

The endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes, plays a crucial role in regulating a wide array of physiological processes. N-acyl amino acids (NAAAs) are a class of lipid signaling molecules that are structurally and functionally related to endocannabinoids. **N-Oleoyl alanine**, a member of this family, has garnered increasing interest for its therapeutic potential, particularly in the context of addiction and withdrawal from substances of abuse such as opioids, nicotine, and alcohol. This document serves as a technical resource for researchers investigating the multifaceted role of **N-Oleoyl alanine**.

Biosynthesis and Degradation of N-Oleoyl Alanine

The metabolic pathways of **N-Oleoyl alanine** are intertwined with the broader metabolism of N-acyl amino acids.

Biosynthesis

The precise enzymatic pathways for the biosynthesis of **N-Oleoyl alanine** are not fully elucidated; however, it is understood to be synthesized from oleic acid and L-alanine. One potential pathway involves the action of an N-acyl transferase that catalyzes the condensation of oleoyl-CoA with alanine. Another proposed mechanism is the reverse reaction of a hydrolase, such as a peptidase or amidase.

Degradation

N-Oleoyl alanine is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to yield oleic acid and alanine[1]. This process is a key point of interaction with the endocannabinoid system, as FAAH is also the principal enzyme responsible for the degradation of the endocannabinoid anandamide.

Molecular Targets and Signaling Pathways

N-Oleoyl alanine's pharmacological effects are mediated through its interaction with several key molecular targets.

Fatty Acid Amide Hydrolase (FAAH)

N-Oleoyl alanine is a weak inhibitor of FAAH. By slowing the degradation of anandamide, OIAla can potentiate the effects of this endocannabinoid at CB1 receptors, indirectly influencing endocannabinoid signaling.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α)

N-Oleoyl alanine has been shown to act as an agonist at PPAR α , a nuclear receptor that functions as a transcription factor. Activation of PPAR α is involved in the regulation of lipid metabolism and inflammation. The therapeutic effects of OIAla in models of addiction are, in part, attributed to its activity at this receptor.

Cannabinoid Receptors (CB1 and CB2)

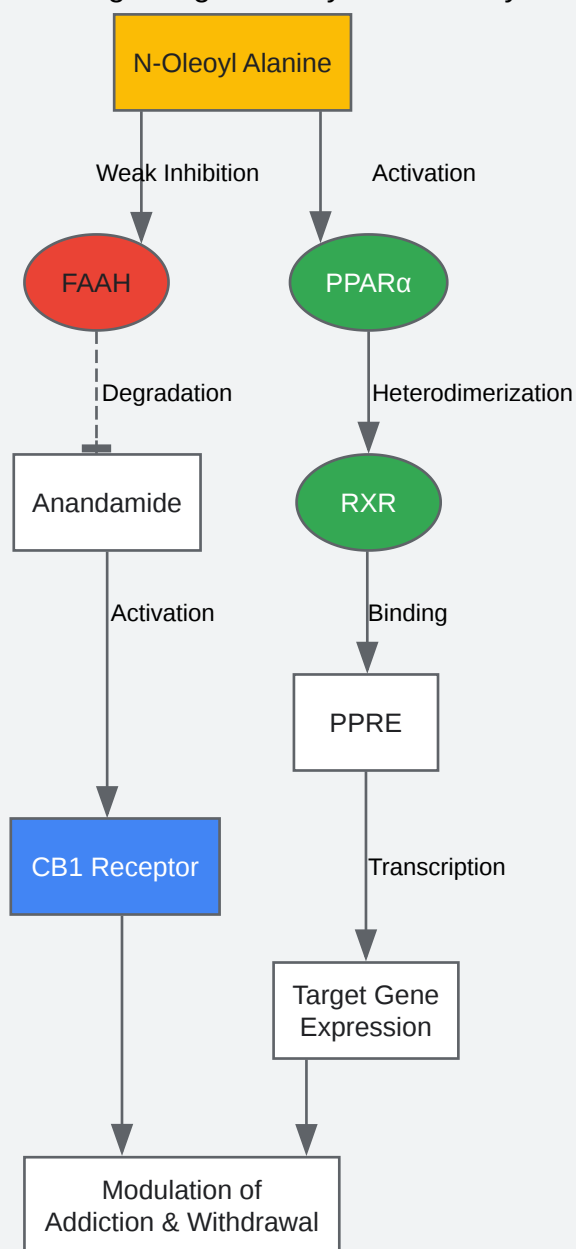
Current evidence suggests that **N-Oleoyl alanine** does not bind with high affinity to the orthosteric sites of the CB1 and CB2 receptors. Its influence on the endocannabinoid system is therefore considered to be indirect.

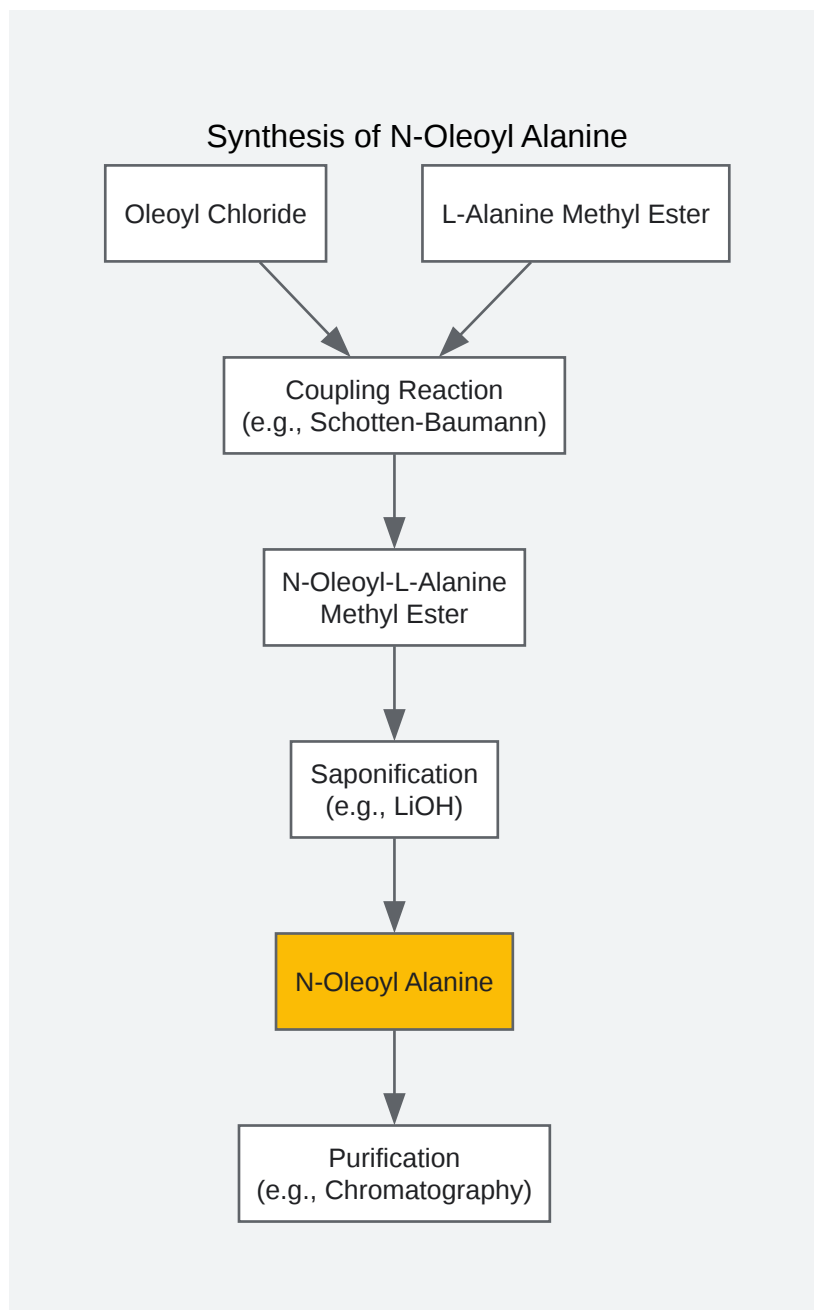
GPR18

While the related N-acyl amino acid, N-arachidonoyl glycine (NAGly), is a known agonist for the orphan G protein-coupled receptor GPR18, the direct activity of **N-Oleoyl alanine** at this receptor has not been extensively characterized.

Signaling Pathway Diagram

Potential Signaling Pathways of N-Oleoyl Alanine





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References

- 1. researchgate.net [researchgate.net]
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